4-(Piperidin-3-yl)benzamide
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Overview
Description
4-(Piperidin-3-yl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)benzamide typically involves the reaction of 4-aminobenzamide with piperidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(Piperidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia. This activation can result in the upregulation of proteins such as p21 and cleaved caspase-3, promoting cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
N-(Piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at the 4-position.
N-(Piperidin-2-yl)benzamide: Similar structure but with the piperidine ring attached at the 2-position.
N-(Piperidin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or piperidine ring
Uniqueness: 4-(Piperidin-3-yl)benzamide is unique due to its specific attachment of the piperidine ring at the 3-position, which can influence its biological activity and interaction with molecular targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15) |
InChI Key |
GIOVQVWPAAHLPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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